

Dabrafenib (CAS 931998-09-3): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-Hydrazinyl-4-(thiophen-2-yl)pyrimidine
CAS No.:	931998-09-3
Cat. No.:	B2886462

[Get Quote](#)

An In-depth Exploration of the Physicochemical Properties, Mechanism of Action, Synthesis, and Supply of a Potent BRAF Inhibitor

Introduction

Dabrafenib, identified by the CAS number 931998-09-3, is a potent and selective inhibitor of mutated BRAF kinases, which are pivotal drivers in the pathogenesis of several cancers, most notably melanoma.^{[1][2]} Marketed under the brand name Tafinlar®, this small molecule has emerged as a cornerstone of targeted cancer therapy, significantly improving outcomes for patients with BRAF V600 mutations.^{[1][3]} This technical guide provides a comprehensive overview of Dabrafenib, tailored for researchers, scientists, and drug development professionals. It delves into its fundamental properties, mechanism of action, synthesis and purification protocols, analytical methodologies, and a curated list of suppliers to facilitate further research and development.

Physicochemical Properties

Dabrafenib is a complex heterocyclic molecule with the chemical name N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide.[4] Its mesylate salt (CAS 1195768-06-9) is the form used in pharmaceutical preparations.[5] The key physicochemical properties of Dabrafenib are summarized in the table below.

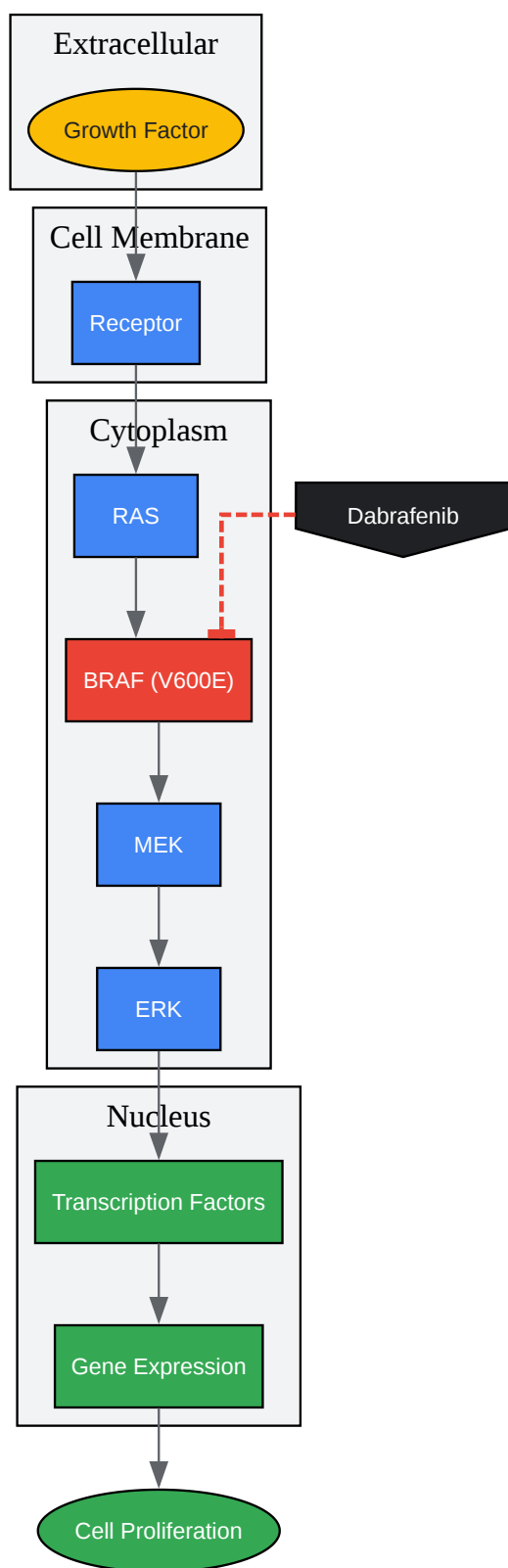
Property	Value	Reference(s)
CAS Number	931998-09-3 (free base)	[4]
Molecular Formula	C ₂₃ H ₂₀ F ₃ N ₅ O ₂ S ₂	[4][6]
Molecular Weight	519.56 g/mol	[4][6]
Appearance	White to slightly colored solid	[7]
Solubility	Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media. Soluble in DMSO and ethanol.	[7][8]
pKa	6.6 (sulfonamide), 2.2 (pyrimidine), -1.5 (thiazole)	[8]
LogP	2.9	[8]

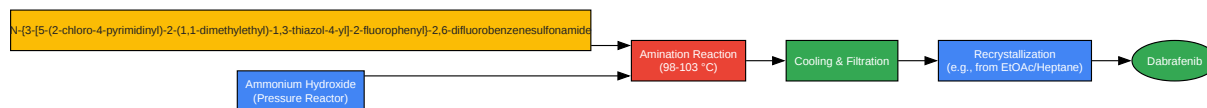
Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib exerts its therapeutic effect by selectively inhibiting mutated forms of the BRAF protein, a serine/threonine-protein kinase that plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway.[2] In normal cellular function, the MAPK pathway (also known as the RAS/RAF/MEK/ERK pathway) regulates cell growth, proliferation, differentiation, and survival.

Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the BRAF kinase.[2] This aberrant activation results in uncontrolled downstream signaling through MEK and ERK, driving incessant cell proliferation and contributing to tumor development.

Dabrafenib is an ATP-competitive inhibitor that specifically targets the mutated BRAF V600 kinase, with high potency against BRAF V600E, V600K, and V600D variants.[8] By binding to the active site of the mutated kinase, Dabrafenib blocks its catalytic activity, thereby inhibiting the phosphorylation of MEK and subsequently ERK. This interruption of the signaling cascade leads to cell cycle arrest at the G1 phase and ultimately induces apoptosis in tumor cells harboring the BRAF mutation.[2]





[Click to download full resolution via product page](#)

Caption: A simplified workflow for the final amination step in Dabrafenib synthesis.

Step-by-Step Methodology:

- **Reaction Setup:** In a pressure reactor, combine N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide with an excess of ammonium hydroxide (28-30%). [9]2. **Heating:** Seal the reactor and heat the mixture to a temperature range of 98-103 °C. [9]Maintain this temperature with stirring for approximately 2 hours. [9]3. **Cooling and Precipitation:** After the reaction is complete, cool the reactor slowly to room temperature and continue stirring overnight to allow for product precipitation. [9]4. **Isolation:** Collect the precipitated solid by filtration and wash it with the mother liquor. [9]5. **Purification:** The crude product can be purified by recrystallization. A common solvent system is ethyl acetate and heptane. [9]Dissolve the crude solid in hot ethyl acetate, followed by the slow addition of heptane to induce crystallization. [9]6. **Drying:** Filter the purified crystals and dry them under vacuum to yield pure Dabrafenib. [9] **Note:** This is a generalized protocol and may require optimization based on specific laboratory conditions and starting material purity. For detailed synthetic routes, refer to the patents and publications listed in the references section.

Purification and Analysis

Purification:

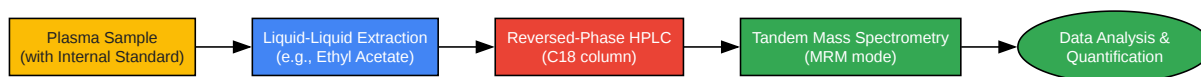
Crude Dabrafenib can be purified using several methods, with column chromatography and recrystallization being the most common.

- **Silica Gel Column Chromatography:** A mixture of dichloromethane and methanol (e.g., 95:5 or 90:10) can be used as the eluent to separate Dabrafenib from impurities. [10]*

Recrystallization: As mentioned in the synthesis protocol, recrystallization from a solvent/anti-solvent system like ethyl acetate/heptane is an effective method for purification.

[9] Analytical Methodology: LC-MS/MS for Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of Dabrafenib in biological samples such as plasma, which is crucial for pharmacokinetic studies. [2][11][12][13][14] Workflow for LC-MS/MS Analysis:



[Click to download full resolution via product page](#)

Caption: A typical workflow for the quantification of Dabrafenib in plasma using LC-MS/MS.

Step-by-Step Protocol:

- Sample Preparation:
 - To a 200 μ L aliquot of plasma, add an internal standard (e.g., a stable isotope-labeled version of Dabrafenib or a structurally similar compound like Sorafenib). [12][13] * Perform liquid-liquid extraction by adding an organic solvent such as ethyl acetate. [12][13] * Vortex or sonicate the mixture to ensure thorough extraction. [13] * Centrifuge to separate the organic and aqueous layers.
 - Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase. [14]2. Chromatographic Separation:
 - Inject the reconstituted sample onto a reversed-phase C18 column (e.g., Phenomenex, 50 x 4.60 mm, 5.0 μ m). [12][13] * Use an isocratic or gradient mobile phase, typically consisting of acetonitrile and an aqueous solution with a modifier like formic acid (e.g., 85:15 acetonitrile:0.1% formic acid). [12][13]3. Mass Spectrometric Detection:

- Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. [12][13] * Monitor the transition of the parent ion to a specific product ion for both Dabrafenib (e.g., m/z 520.10 \rightarrow 176.98) and the internal standard in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. [12][13]4. Quantification:
- Construct a calibration curve using known concentrations of Dabrafenib spiked into blank plasma.
- Determine the concentration of Dabrafenib in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. [12][13]

Suppliers of Dabrafenib

A variety of suppliers offer Dabrafenib for research and development purposes, as well as for active pharmaceutical ingredient (API) manufacturing. The following table provides a list of some notable suppliers.

Supplier	Country of Origin	Supplier Type	Website (Illustrative)
MSN Laboratories Pvt Ltd.	India	Manufacturer	[Link]
Global Calcium Pvt Ltd.	India	Manufacturer	
Beijing Hope Pharmaceutical Co Ltd.	China	Manufacturer	[Link]
Octagonchem	China	Distributor/Manufacturer	
Jigs Chemical	India	Supplier	[Link]
Aark Pharmaceuticals	India	Distributor	[Link]
Cayman Chemical	USA	Supplier	
MedChemExpress	USA	Supplier	
Selleck Chemicals	USA	Supplier	
Tocris Bioscience	USA	Supplier	

Note: This list is not exhaustive and is intended to provide a starting point for sourcing Dabrafenib. Researchers should verify the quality and certifications of the compound from any supplier before use.

Conclusion

Dabrafenib represents a significant advancement in the targeted therapy of BRAF-mutant cancers. Its well-defined mechanism of action and established clinical efficacy make it a subject of ongoing research and a valuable tool for understanding cancer biology. This technical guide has provided a detailed overview of Dabrafenib's properties, mechanism, synthesis, and analysis, with the aim of equipping researchers and drug development professionals with the essential knowledge to further explore its potential.

References

- apicule. Dabrafenib API Suppliers - Manufacturers and Distributors. Available from: [\[Link\]](#)
- Pharmaoffer.com. Dabrafenib API Suppliers - Find All GMP Manufacturers. Available from: [\[Link\]](#)
- PharmaCompass.com. Dabrafenib - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Available from: [\[Link\]](#)
- apicule. Dabrafenib Mesylate API Suppliers - Manufacturers and Distributors. Available from: [\[Link\]](#)
- Journal of Applied Pharmaceutical Science. An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Available from: [\[Link\]](#)
- Novartis. Dabrafenib capsules Product Monograph. Available from: [\[Link\]](#)
- Journal of Applied Pharmaceutical Science. An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Available from: [\[Link\]](#)
- Jigs Chemical. CAS 1195765-45-7, Dabrafenib manufacturer & Supplier India, API Exporter. Available from: [\[Link\]](#)
- Novartis. TAFINLAR Product Monograph. Available from: [\[Link\]](#)
- Ovid. Development and validation of an LC–MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma. Available from: [\[Link\]](#)
- PubChem. Dabrafenib. Available from: [\[Link\]](#)
- Google Patents. CN103588767A - Preparation method of dabrafenib.
- U.S. Food and Drug Administration. NDA 202806 Review – Dabrafenib. Available from: [\[Link\]](#)
- MDPI. Monitoring of Dabrafenib and Trametinib in Serum and Self-Sampled Capillary Blood in Patients with BRAFV600-Mutant Melanoma. Available from: [\[Link\]](#)

- New Drug Approvals. Dabrafenib mesylate, GSK 2118436, ダブラフェニブ 达拉菲尼, An antineoplastic agent that inhibits BRAF kinase. Available from: [\[Link\]](#)
- Therapeutic Goods Administration. Attachment 1: Product information for AusPAR Tafinlar dabrafenib mesilate. Available from: [\[Link\]](#)
- Der Pharma Chemica. Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Available from: [\[Link\]](#)
- ACS Publications. Photoinduced Conversion of Antimelanoma Agent Dabrafenib to a Novel Fluorescent BRAF V600E Inhibitor. Available from: [\[Link\]](#)
- National Center for Biotechnology Information. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma. Available from: [\[Link\]](#)
- ResearchGate. SIMULTANEOUS ESTIMATION OF LATEST ANALYTICAL METHOD IMPROVEMENT AND VALIDATION OF DABRAFENIB AND TRAMETINIB BY MEANS OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Available from: [\[Link\]](#)
- DSpace. Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography–tandem m. Available from: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 2. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 3. [selleckchem.com](https://www.selleckchem.com) [[selleckchem.com](https://www.selleckchem.com)]
- 4. [apicule.com](https://www.apicule.com) [[apicule.com](https://www.apicule.com)]
- 5. [apicule.com](https://www.apicule.com) [[apicule.com](https://www.apicule.com)]

- [6. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [7. novartis.com \[novartis.com\]](#)
- [8. tga.gov.au \[tga.gov.au\]](#)
- [9. Dabrafenib synthesis - chemicalbook \[chemicalbook.com\]](#)
- [10. medchemexpress.com \[medchemexpress.com\]](#)
- [11. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [12. japsonline.com \[japsonline.com\]](#)
- [13. japsonline.com \[japsonline.com\]](#)
- [14. ovid.com \[ovid.com\]](#)
- To cite this document: BenchChem. [Dabrafenib (CAS 931998-09-3): A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2886462/docs#dabrafenib-cas-931998-09-3-a-comprehensive-technical-guide-for-researchers\]](https://www.benchchem.com/product/b2886462/docs#dabrafenib-cas-931998-09-3-a-comprehensive-technical-guide-for-researchers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check